Veranisatin A vs. Anisatin: 1.57-Fold Higher Potency at Insect GABA Receptors Confirmed by Direct Radioligand Binding Comparison
In a comprehensive head-to-head study of 13 seco-prezizaane terpenoids, Veranisatin A inhibited the specific binding of [³H]EBOB to housefly-head GABA receptors with an IC₅₀ of 78.5 nM, representing a 1.57-fold higher potency (36% lower IC₅₀) than anisatin, which gave an IC₅₀ of 123 nM in the identical assay [1]. Veranisatin A was the most potent compound among all 13 tested seco-prezizaanes in the housefly membrane preparation.
| Evidence Dimension | Inhibition of [³H]EBOB specific binding to housefly-head GABA receptors |
|---|---|
| Target Compound Data | IC₅₀ = 78.5 nM |
| Comparator Or Baseline | Anisatin IC₅₀ = 123 nM |
| Quantified Difference | Veranisatin A is 1.57-fold more potent (36% lower IC₅₀) |
| Conditions | [³H]EBOB radioligand competitive binding assay; housefly (Musca domestica) head membranes; 13 seco-prezizaane terpenoids tested simultaneously in the same experimental series; Kuriyama et al., Bioorg Med Chem, 2002. |
Why This Matters
For researchers requiring the most potent available seco-prezizaane tool compound for insect GABA receptor studies, Veranisatin A provides a meaningful 1.57-fold potency advantage over the commonly used anisatin, enabling more sensitive competitive binding experiments at lower concentrations.
- [1] Kuriyama T, Schmidt TJ, Okuyama E, Ozoe Y. Structure-activity relationships of seco-prezizaane terpenoids in gamma-aminobutyric acid receptors of houseflies and rats. Bioorg Med Chem. 2002 Jun;10(6):1873-81. doi: 10.1016/s0968-0896(02)00011-1. PMID: 11937345. View Source
